molecular formula C39H72N2O13 B601423 Clarithromycin Impurity G (Mixture of Z and E Isomers) CAS No. 107216-09-1

Clarithromycin Impurity G (Mixture of Z and E Isomers)

Cat. No.: B601423
CAS No.: 107216-09-1
M. Wt: 777.01
Attention: For research use only. Not for human or veterinary use.
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Description

Clarithromycin Impurity G (Mixture of Z and E Isomers) is an impurity of Clarithromycin, a widely used antibiotic for treating various bacterial infections, including respiratory tract infections, skin and soft tissue infections, and Helicobacter pylori infections associated with peptic ulcers. The compound is a mixture of two isomers, Z and E, which differ in the spatial arrangement of their atoms around a double bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Clarithromycin Impurity G involves the synthesis of Clarithromycin, followed by the isolation of the impurity. The synthetic route typically includes the following steps:

    Synthesis of Clarithromycin: This involves the methylation of Erythromycin A to produce Clarithromycin.

    Isolation of Impurity G: The impurity is isolated using chromatographic techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

In industrial settings, the production of Clarithromycin Impurity G follows good manufacturing practices (GMP) to ensure high purity and quality. The process involves large-scale synthesis of Clarithromycin, followed by the isolation and purification of the impurity using advanced chromatographic methods.

Chemical Reactions Analysis

Types of Reactions

Clarithromycin Impurity G undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield deoxygenated products.

Scientific Research Applications

Clarithromycin Impurity G has several scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry to ensure the purity and quality of Clarithromycin.

    Biology: The compound is studied for its biological activity and potential effects on bacterial cells.

    Medicine: Research focuses on understanding the pharmacokinetics and pharmacodynamics of the impurity in relation to Clarithromycin.

    Industry: It is used in the pharmaceutical industry for quality control and regulatory compliance.

Comparison with Similar Compounds

Similar Compounds

    Clarithromycin Impurity E: Another impurity of Clarithromycin with different structural characteristics.

    Clarithromycin Impurity H: A structurally related compound with distinct chemical properties.

    Clarithromycin N-Oxide: An oxidized form of Clarithromycin with unique chemical behavior.

Uniqueness

Clarithromycin Impurity G is unique due to its mixture of Z and E isomers, which provides distinct chemical and biological properties. This mixture can influence the compound’s reactivity and interaction with biological targets, making it a valuable reference standard in pharmaceutical research and quality control.

Properties

CAS No.

107216-09-1

Molecular Formula

C39H72N2O13

Molecular Weight

777.01

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

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